5-METHYL-N'~3~-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE
Overview
Description
5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the naphthyl and pyrrolidinyl groups. The final steps involve the addition of the trifluoromethyl group and the carbohydrazide moiety. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound could be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, the compound’s unique structure and reactivity could be exploited to develop new drugs. Its potential as a pharmacophore could lead to the discovery of novel therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, which share the same core structure but differ in the substituents attached to the ring system. Examples include:
- 5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
- 5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Uniqueness
What sets 5-methyl-N’-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide apart from these similar compounds is the presence of the trifluoromethyl group. This group can significantly alter the compound’s chemical properties, such as its reactivity and stability, and can also influence its biological activity.
Properties
IUPAC Name |
5-methyl-N'-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O3/c1-12-9-18(23(24,25)26)32-20(28-12)15(11-27-32)21(34)30-29-16-10-19(33)31(22(16)35)17-8-4-6-13-5-2-3-7-14(13)17/h2-8,11-12,16,18,28-29H,9-10H2,1H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPQLBRRXYKDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)NNC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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